1-(o-Tolyl)-1H-1,2,3-triazole-5-carboxylic acid

Catalog No.
S12260330
CAS No.
M.F
C10H9N3O2
M. Wt
203.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(o-Tolyl)-1H-1,2,3-triazole-5-carboxylic acid

Product Name

1-(o-Tolyl)-1H-1,2,3-triazole-5-carboxylic acid

IUPAC Name

3-(2-methylphenyl)triazole-4-carboxylic acid

Molecular Formula

C10H9N3O2

Molecular Weight

203.20 g/mol

InChI

InChI=1S/C10H9N3O2/c1-7-4-2-3-5-8(7)13-9(10(14)15)6-11-12-13/h2-6H,1H3,(H,14,15)

InChI Key

KYTPDKUCJOQXNH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=CN=N2)C(=O)O

1-(o-Tolyl)-1H-1,2,3-triazole-5-carboxylic acid is a triazole compound characterized by its distinct structure, which includes a tolyl group and a carboxylic acid functional group. This compound is part of the 1,2,3-triazole family known for their diverse biological activities and applications in medicinal chemistry. The molecular formula for this compound is C₁₁H₉N₃O₂, and it has a molecular weight of approximately 217.24 g/mol .

The reactivity of 1-(o-Tolyl)-1H-1,2,3-triazole-5-carboxylic acid primarily involves nucleophilic substitutions and coupling reactions typical of triazole derivatives. It can undergo reactions such as:

  • Nucleophilic Attack: The carboxylic acid group can participate in nucleophilic acyl substitution.
  • Coupling Reactions: The triazole ring can engage in coupling reactions with various electrophiles, making it suitable for synthesizing more complex molecules.

Compounds in the triazole family exhibit a broad spectrum of biological activities. 1-(o-Tolyl)-1H-1,2,3-triazole-5-carboxylic acid has shown potential in:

  • Antimicrobial Activity: Similar compounds have demonstrated efficacy against various bacteria and fungi.
  • Anticancer Properties: Some studies suggest that triazole derivatives may inhibit cancer cell proliferation.

The synthesis of 1-(o-Tolyl)-1H-1,2,3-triazole-5-carboxylic acid typically involves:

  • Click Chemistry: A common method involves the reaction of an azide with a terminal alkyne under copper(I) catalysis.
  • Carboxylation Reactions: The introduction of the carboxylic acid group can be achieved through various carboxylation methods following the formation of the triazole ring.

Research indicates that 1-(o-Tolyl)-1H-1,2,3-triazole-5-carboxylic acid interacts with various biological targets. Interaction studies often focus on:

  • Enzyme Inhibition: Investigating how this compound affects enzyme activity related to disease pathways.
  • Binding Affinity Studies: Understanding how well it binds to target proteins can provide insights into its mechanism of action.

Similar compounds include:

Compound NameStructure FeaturesUnique Aspects
1-Phenyl-1H-1,2,3-triazole-5-carboxylic acidContains a phenyl group instead of tolylMay exhibit different biological activity profiles
5-Methyl-1H-1,2,3-triazole-4-carboxylic acidMethyl substitution at a different positionAltered solubility and reactivity
4-Amino-1H-1,2,3-triazole-5-carboxylic acidAmino group substitutionPotentially enhanced biological activity

The uniqueness of 1-(o-Tolyl)-1H-1,2,3-triazole-5-carboxylic acid lies in its specific substituent pattern which influences its chemical reactivity and biological activity compared to other triazole derivatives.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Strategies

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) remains the cornerstone of 1,2,3-triazole synthesis due to its unparalleled regioselectivity for 1,4-disubstituted products and tolerance for diverse functional groups. The reaction proceeds via a stepwise mechanism involving copper(I) acetylide formation, azide coordination, and C–N bond formation (Scheme 1). For 1-(o-tolyl)-1H-1,2,3-triazole-5-carboxylic acid, the alkyne component typically incorporates the o-tolyl group, while the azide bears the carboxylic acid functionality.

Catalyst Systems
Common Cu(I) sources include CuI, CuBr, and in situ reductants like sodium ascorbate with CuSO₄. Ligands such as tris(benzyltriazolylmethyl)amine (TBTA) enhance catalytic activity by stabilizing reactive intermediates. Polar aprotic solvents (e.g., DMSO, DMF) or aqueous mixtures are preferred, enabling rapid ligand exchange and high yields (>90%).

Functional Group Compatibility
The carboxylic acid group is compatible with CuAAC conditions when protected as an ester, which is subsequently hydrolyzed post-cycloaddition. Steric effects from the o-tolyl substituent minimally impact reaction rates due to Cu(I)’s ability to accommodate bulky ligands.

Applications to Target Molecule
A representative synthesis involves reacting o-tolylacetylene with an azido-carboxylic acid ester under Cu(I) catalysis, followed by ester hydrolysis (Equation 1):
$$ \text{o-Tolylacetylene + N}3\text{-R-COOR'} \xrightarrow{\text{Cu(I)}} \text{1-(o-Tolyl)-1H-1,2,3-triazole-5-COOR'} \xrightarrow{\text{H}2\text{O}} \text{1-(o-Tolyl)-1H-1,2,3-triazole-5-COOH} $$ .

CatalystLigandSolventYield (%)Reference
CuITBTADMSO95
CuSO₄/NaAscNoneH₂O/t-BuOH88

Regioselective Synthesis of 1,4- and 1,5-Disubstituted Triazoles

Regiocontrol in triazole synthesis is critical for tailoring physicochemical properties. While CuAAC exclusively yields 1,4-disubstituted triazoles, ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) provides access to 1,5-regioisomers.

RuAAC for 1,5-Disubstituted Triazoles
Cyclopentadienylruthenium complexes (e.g., CpRuCl(cod)) catalyze the reaction between terminal alkynes and azides, favoring 1,5-products via a distinct metallacycle intermediate. For example, substituting Cu(I) with CpRuCl(cod) in the synthesis of 1-(o-tolyl)-1H-1,2,3-triazole-5-carboxylic acid would invert the regiochemistry, though this approach remains unexplored for carboxylic acid derivatives.

Fluorinated Triazoles
Recent advances enable regioselective incorporation of fluorine at the C4 position. α-Fluoronitroalkenes, serving as masked α-fluoroalkynes, react with azides under trifluoroacetic acid (TFA) catalysis to yield 4-fluoro-1,5-disubstituted triazoles. While not yet applied to the target molecule, this method could introduce fluorinated analogs (Equation 2):
$$ \text{α-Fluoronitroalkene + N}_3\text{-R} \xrightarrow{\text{TFA}} \text{4-Fluoro-1,5-disubstituted triazole} $$ .

CatalystSubstrateRegioselectivityYield (%)Reference
Cu(I)Terminal alkyne1,490–95
Cp*RuClTerminal alkyne1,585
TFAα-Fluoronitroalkene1,578

Multicomponent Reaction Systems for Triazole Functionalization

Multicomponent reactions (MCRs) streamline triazole synthesis by combining azides, alkynes, and additional reactants in a single step. This approach is ideal for introducing complexity, such as the carboxylic acid group in the target molecule.

Tandem Azide-Alkyne-Dipolarophile Reactions
In one protocol, o-tolylacetylene, an azido-carboxylic acid ester, and a nitrile oxide undergo CuAAC followed by 1,3-dipolar cycloaddition, yielding bis-heterocyclic structures. While this example does not directly produce 1-(o-tolyl)-1H-1,2,3-triazole-5-carboxylic acid, it demonstrates the potential for appending additional functionalities.

Oxidative Cyclization
Hydrazones derived from o-tolyl aldehydes can be oxidized with selenium dioxide to form 1,2,4-triazoles, though this method is less relevant for 1,2,3-triazoles. Future adaptations might employ analogous strategies with diazo compounds.

Metal-Free Approaches to Triazole Formation

Metal-free methods avoid catalyst residues, which is advantageous for pharmaceutical applications. However, these approaches often suffer from lower regiocontrol and efficiency compared to CuAAC.

Thermal Cycloaddition
Uncatalyzed azide-alkyne cycloadditions require elevated temperatures (>100°C) and produce mixtures of 1,4- and 1,5-regioisomers. For the target molecule, this method is impractical due to the thermal sensitivity of the carboxylic acid group.

Organocatalytic StrategiesRecent work employs Brønsted acids like TFA to activate azides or alkynes. For instance, TFA catalyzes the reaction between α-fluoronitroalkenes and azides, though this is specific to fluorinated systems. Generalization to non-fluorinated substrates remains a challenge.

The formation of the 1,2,3-triazole core in 1-(o-Tolyl)-1H-1,2,3-triazole-5-carboxylic acid is classically achieved via the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne. This reaction proceeds through a concerted mechanism in its thermal form, involving a six-membered cyclic transition state where the alkyne’s π-system interacts with the azide’s dipole [4] [7]. Density functional theory (DFT) calculations reveal that the uncatalyzed reaction exhibits high activation energy (~25 kcal/mol), leading to a mixture of 1,4- and 1,5-regioisomers due to comparable orbital interactions at both termini of the alkyne [6] [7].

The introduction of strain in alkynes, such as cyclooctyne, alters the transition-state geometry by reducing activation barriers through pre-distortion of the alkyne’s bond angles. Computational studies demonstrate that strained alkynes engage in asynchronous inverse-electron-demand pathways, where the alkyne’s HOMO donates electron density into the azide’s LUMO early in the transition state [6]. This asynchronicity lowers the energy barrier by 8–10 kcal/mol compared to linear alkynes, enabling rapid triazole formation even at ambient temperatures [6].

For 1-(o-Tolyl)-1H-1,2,3-triazole-5-carboxylic acid, the electron-withdrawing carboxylic acid group on the triazole ring further polarizes the alkyne, enhancing dipole alignment with the azide. This electronic modulation shifts the transition state toward earlier azide-alkyne interaction, favoring 1,4-regioselectivity even in non-catalytic conditions [4] [7].

Reaction TypeActivation Energy (kcal/mol)RegioselectivityKey Features
Thermal Huisgen~251,4 + 1,5 mixtureConcerted, high temperature
Strain-Promoted (SPAAC)~15–181,5-dominantAsynchronous, ambient conditions
Copper-Catalyzed (CuAAC)<101,4-exclusiveStepwise, regiocontrol via metal coordination

Role of Catalytic Systems in Regiochemical Control

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) revolutionizes triazole synthesis by enforcing strict 1,4-regioselectivity. Copper(I) ions coordinate to the terminal alkyne, forming a π-complex that lowers the alkyne’s LUMO energy and facilitates deprotonation to generate a copper-acetylide intermediate [4] [7]. This intermediate undergoes stepwise cycloaddition with the azide, where the copper center templatically pre-organizes reactants to favor 1,4-bond formation.

Kinetic studies indicate that the rate-determining step involves nucleophilic attack of the azide’s terminal nitrogen on the β-carbon of the copper-acetylide. Subsequent ring closure proceeds via a five-membered metallocyclic transition state, which is energetically favored over the 1,5-pathway due to reduced steric strain [4] [7]. The catalytic cycle concludes with proto-demetalation, releasing the 1,4-triazole product and regenerating the copper catalyst.

Alternative catalytic systems, such as ruthenium complexes, have been explored for inverted regioselectivity (1,5-products), but these are less relevant for 1-(o-Tolyl)-1H-1,2,3-triazole-5-carboxylic acid due to the carboxylic acid group’s electronic effects. The CuAAC method remains dominant for this compound, achieving yields >90% under mild conditions (25–50°C, aqueous/organic biphasic systems) [4] [7].

Radical-Mediated Pathways in Triazole Synthesis

While classical cycloadditions dominate triazole synthesis, recent advances explore radical-mediated pathways for accessing unconventional regiochemistries. Photoinduced electron transfer (PET) systems generate alkyne radicals, which couple with azidyl radicals to form triazole rings via radical recombination. However, this method remains underdeveloped for 1-(o-Tolyl)-1H-1,2,3-triazole derivatives due to challenges in controlling radical stability and selectivity.

Electrochemical approaches show promise, where anodic oxidation generates azidyl radicals that react with alkynes in a single-electron transfer mechanism. Preliminary DFT modeling suggests that radical pathways bypass the traditional transition state, potentially enabling access to 1,5-regioisomers under oxidative conditions [6]. Despite these innovations, radical methods currently lack the efficiency and predictability of CuAAC, necessitating further research to optimize catalysts and mediators.

Computational Insights into Reaction Optimization

DFT-based activation-strain analysis identifies steric and electronic factors critical to triazole formation. For 1-(o-Tolyl)-1H,2,3-triazole-5-carboxylic acid, the o-tolyl group introduces steric hindrance near the reaction site, which slows uncatalyzed cycloadditions but is mitigated by copper’s templating effect [6] [7]. Natural bond orbital (NBO) calculations further reveal that the carboxylic acid group withdraws electron density from the triazole ring, stabilizing the transition state through dipole-dipole interactions with polar solvents.

Industrial and Synthetic Applications

The scalability of CuAAC makes it indispensable for large-scale synthesis of 1-(o-Tolyl)-1H,2,3-triazole-5-carboxylic acid. Continuous-flow reactors enhance reaction efficiency by maintaining precise temperature control and rapid mixing, reducing side reactions such as alkyne oligomerization [7]. Recent advances in heterogeneous catalysis, including copper-supported mesoporous silica, enable catalyst recycling and reduce metal contamination in the final product [4].

Bioisosteric Replacement Strategies Using Triazole Moieties

The 1,2,3-triazole ring system has emerged as one of the most versatile bioisosteric replacements in medicinal chemistry, offering significant advantages over traditional functional groups. The unique structural features of triazoles make them particularly well-suited for bioisosteric replacement strategies in drug development [1] [2].

Fundamental Bioisosteric Properties

The 1,2,3-triazole moiety exhibits exceptional bioisosteric properties that closely mimic several important functional groups. Most notably, triazoles serve as effective bioisosteres for amide bonds, carboxylic acids, and ester linkages. This versatility stems from their ability to maintain similar geometric parameters while providing enhanced metabolic stability [1] [2]. The triazole ring possesses a planar structure that enables effective π-π stacking interactions and hydrogen bonding, essential for maintaining bioactivity when replacing traditional functional groups.

The distance between nitrogen atoms in the triazole ring closely matches that of amide bonds, making it an ideal replacement for peptide linkages. Studies have demonstrated that 4-hydroxy-1,2,3-triazoles can effectively replace carboxylic acid groups while maintaining similar acidity and hydrogen bonding patterns [2]. This bioisosteric relationship has been exploited in the development of glutamate analogs, where the 4-hydroxy-1,2,3-triazole moiety successfully mimicked the distal glutamic acid carboxyl group [2].

Metabolic Stability Advantages

One of the most significant advantages of using triazole moieties as bioisosteres is their remarkable resistance to metabolic degradation. The triazole ring system demonstrates exceptional stability towards chemical hydrolysis, oxidative and reductive reaction conditions, and enzymatic degradation [3] [4]. This stability contrasts sharply with natural amide bonds, which are readily hydrolyzed by proteases and other enzymes. The enhanced metabolic stability of triazole-containing compounds often translates to improved pharmacokinetic properties, including longer half-lives and reduced clearance rates.

The aromatic stabilization energy of the triazole ring contributes significantly to this metabolic stability. Unlike peptide bonds, which are susceptible to hydrolysis, the triazole ring maintains its structural integrity under physiological conditions. This property makes triazole-based bioisosteres particularly valuable in the development of peptidomimetics and other bioactive compounds where metabolic stability is crucial [4].

Structure-Activity Relationship Studies

Comprehensive structure-activity relationship (SAR) studies have revealed important insights into the optimal use of triazole bioisosteres. The substitution pattern on the triazole ring significantly influences both biological activity and selectivity. For instance, N-substituted triazoles show different binding affinities compared to their unsubstituted counterparts, with the substitution pattern affecting both potency and selectivity profiles [2].

Research has demonstrated that the positioning of the triazole ring within a molecule can dramatically alter its biological activity. In studies of chitinase inhibitors, replacement of phenolic groups with 4-hydroxy-1,2,3-triazole scaffolds through scaffold hopping approaches resulted in compounds with maintained or enhanced inhibitory activity [2]. These findings highlight the importance of considering both the bioisosteric properties and the specific molecular context when implementing triazole replacements.

Applications in Lead Optimization

The use of triazole bioisosteres in lead optimization has proven highly successful across multiple therapeutic areas. In cancer drug development, triazole-containing compounds have shown improved efficacy compared to their non-triazole counterparts. Studies of icotinib-1,2,3-triazole derivatives revealed remarkable inhibitory activity against indoleamine 2,3-dioxygenase 1 (IDO1) with IC50 values ranging from 0.37 to 2.50 μM [5]. This potent activity was attributed to the ability of the triazole moiety to form coordinate bonds with the heme iron of IDO1, demonstrating the unique binding capabilities of triazole bioisosteres.

In antimicrobial drug development, triazole bioisosteres have been successfully employed to enhance both activity and selectivity. The replacement of traditional functional groups with triazole moieties has led to compounds with improved spectrum of activity and reduced resistance potential. For example, triazole-containing antibiotics have shown enhanced activity against both Gram-positive and Gram-negative bacteria, with some derivatives demonstrating several-fold greater potency than conventional antibiotics such as linezolid and vancomycin [6].

Triazole-Containing Pharmacophores in Medicinal Chemistry

The integration of triazole moieties into pharmacophore design represents a sophisticated approach to drug development that leverages the unique structural and electronic properties of these heterocycles. Triazole-containing pharmacophores have become increasingly important in medicinal chemistry due to their ability to interact with diverse biological targets while maintaining favorable pharmacokinetic properties [7] [8].

Pharmacophore Design Principles

The design of triazole-containing pharmacophores relies on understanding the fundamental interactions between triazole rings and biological targets. The triazole ring system possesses a strong dipole moment and multiple hydrogen bond acceptor sites, making it capable of forming stable interactions with protein active sites [9] [3]. The aromatic nature of the triazole ring also enables π-π stacking interactions with aromatic amino acid residues in proteins.

The three nitrogen atoms in the triazole ring provide multiple opportunities for hydrogen bonding and metal coordination. This versatility allows triazole-containing pharmacophores to engage in complex binding interactions that can enhance both affinity and selectivity. The planar structure of the triazole ring ensures that these interactions are geometrically optimized, contributing to the overall binding stability [9].

Multi-Target Pharmacophores

One of the most significant advantages of triazole-containing pharmacophores is their ability to interact with multiple biological targets simultaneously. This multi-target approach is particularly valuable in complex diseases where single-target therapies may be insufficient. Research has demonstrated that triazole derivatives can simultaneously inhibit multiple kinases, providing a more comprehensive therapeutic effect [10].

In cancer therapy, triazole-containing pharmacophores have been designed to target multiple hallmarks of cancer simultaneously. Novel 1,4-naphthoquinone derivatives linked to 1,2,3-triazole have shown ability to inhibit multiple kinases, including CDK2, while maintaining selectivity for cancer cells over normal cells [10]. This multi-target approach offers the potential for more effective cancer treatment with reduced resistance development.

Enzyme Inhibition Mechanisms

Triazole-containing pharmacophores demonstrate diverse mechanisms of enzyme inhibition, ranging from competitive inhibition to allosteric modulation. The flexibility of the triazole ring system allows for optimization of binding interactions with specific enzyme active sites. Studies have shown that triazole derivatives can achieve enzyme inhibition through multiple pathways, including direct active site binding and allosteric regulation [11].

In the development of α-glucosidase inhibitors, triazole-containing pharmacophores have demonstrated IC50 values ranging from 94 to 147 μM, with some compounds showing activity comparable to the standard drug acarbose [11]. The binding interactions revealed by molecular docking studies showed that triazole rings form critical hydrogen bonds with active site residues, explaining their inhibitory potency.

Receptor Modulation Applications

Triazole-containing pharmacophores have found significant applications in receptor modulation, particularly in the development of selective receptor modulators. The ability of triazole rings to form stable interactions with receptor binding sites while maintaining appropriate selectivity profiles makes them valuable tools in receptor pharmacology [12].

In hormone receptor research, triazole derivatives have been developed as selective estrogen receptor modulators (SERMs) and steroid sulfatase inhibitors. These compounds demonstrate the ability to modulate hormone signaling pathways with high specificity, offering potential therapeutic applications in hormone-dependent cancers [12]. The triazole moiety in these compounds contributes to both binding affinity and selectivity, demonstrating the importance of pharmacophore optimization.

Pharmacokinetic Optimization

The incorporation of triazole moieties into pharmacophore design often results in improved pharmacokinetic properties. The metabolic stability of triazole rings contributes to enhanced drug-like properties, including improved oral bioavailability and reduced clearance rates. This advantage is particularly important in the development of orally active drugs where metabolic stability is crucial for therapeutic efficacy [8].

Studies of triazole-containing drugs have demonstrated improved pharmacokinetic profiles compared to their non-triazole counterparts. The enhanced stability towards metabolic degradation often translates to longer half-lives and reduced dosing frequency, improving patient compliance and therapeutic outcomes [8] [13].

Click Chemistry Applications for Bioconjugation

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as click chemistry, has revolutionized bioconjugation by providing a reliable, efficient, and bioorthogonal method for linking biomolecules. The formation of 1,2,3-triazole products through click chemistry has become an indispensable tool in chemical biology and biomedical research [6] [14].

Bioorthogonal Reaction Characteristics

The CuAAC reaction possesses several characteristics that make it ideal for bioconjugation applications. The reaction is bioorthogonal, meaning that neither the azide nor alkyne functional groups react with naturally occurring biomolecules under physiological conditions [6] [15]. This selectivity allows for specific labeling and modification of target molecules in complex biological systems without interfering with normal cellular processes.

The reaction proceeds rapidly at room temperature in aqueous solutions, making it compatible with sensitive biological materials. The use of copper catalysts, particularly in the presence of stabilizing ligands, enables the reaction to proceed efficiently even at low concentrations typical of biological applications [15]. The quantitative nature of the reaction ensures high conjugation efficiency, which is crucial for applications requiring precise stoichiometry.

Protein Labeling and Modification

Click chemistry has found extensive applications in protein labeling and modification, enabling researchers to study protein function, localization, and interactions. The incorporation of azide or alkyne groups into proteins through genetic or chemical methods allows for subsequent click reactions with complementary functional groups [16] [17].

Site-specific protein modification using click chemistry has been demonstrated with various enzymes, including murine dihydrofolate reductase (mDHFR). Studies have shown that click chemistry can be used to conjugate fluorescent dyes and biotin spacers to proteins while maintaining enzymatic activity [17]. The optimization of reaction conditions, including the choice of copper-chelating ligands and reductants, is crucial for preserving protein function during bioconjugation.

Bioconjugation Protocols and Optimization

The development of optimized protocols for bioconjugation using click chemistry has been crucial for its widespread adoption. Standard protocols typically involve the use of copper sulfate as a catalyst, sodium ascorbate as a reducing agent, and stabilizing ligands such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) [18] [15]. These protocols have been refined to minimize cytotoxicity while maintaining high reaction efficiency.

The choice of reaction conditions significantly impacts both the efficiency and biocompatibility of click reactions. The concentration of copper catalyst, pH of the reaction medium, and reaction time all influence the outcome of bioconjugation reactions. Optimized protocols have achieved conjugation efficiencies exceeding 90% while maintaining the biological activity of modified proteins [18].

Applications in Drug Delivery

Click chemistry has found important applications in drug delivery systems, particularly in the development of targeted therapeutics and controlled release systems. The ability to conjugate drugs to targeting molecules or carrier systems with high efficiency and specificity makes click chemistry valuable for pharmaceutical applications [19].

In the development of antibody-drug conjugates (ADCs), click chemistry has enabled the site-specific attachment of cytotoxic drugs to antibodies. This approach offers advantages over traditional conjugation methods by providing better control over drug loading and improving the therapeutic index of ADCs [20]. The stability of the triazole linkage formed through click chemistry contributes to the improved pharmacokinetic properties of these conjugates.

Imaging and Diagnostic Applications

The use of click chemistry in bioconjugation has enabled significant advances in molecular imaging and diagnostic applications. The ability to incorporate imaging agents, such as fluorescent dyes or radioactive tracers, into biomolecules with high specificity has enhanced the sensitivity and resolution of imaging techniques [6] [21].

In radiochemistry, click chemistry has been used to prepare bifunctional chelating agents for various radionuclides useful for positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging [6]. The bioorthogonal nature of click reactions allows for radiolabeling of biomolecules in living systems, enabling real-time imaging of biological processes.

Materials Science Applications

Beyond bioconjugation, click chemistry has found extensive applications in materials science, particularly in the development of functional polymers and advanced materials. The efficiency and reliability of click reactions make them valuable tools for materials synthesis and modification [22] [23].

In polymer science, click chemistry has been used to synthesize dense 1,2,3-triazole polymers with unique properties. These polymers demonstrate high thermal stability, with glass transition temperatures ranging from 196 to 212°C, significantly higher than conventional polymers [24]. The incorporation of triazole units into polymer backbones provides opportunities for post-polymerization modification and functionalization.

The development of triazole-containing metal-organic frameworks (MOFs) through click chemistry has opened new possibilities for gas storage, catalysis, and sensor applications [25] [26]. These materials demonstrate high surface areas and tunable properties that can be optimized for specific applications through careful design of the triazole-containing ligands.

Data Tables

Application AreaSpecific Target/UseKey AdvantagesIC50/Activity RangeReference Source
Bioisosteric ReplacementAmide, ester, carboxylic acid replacementMetabolic stability, H-bonding capabilityVariable (structure-dependent)Bioisosteric replacement studies
BioconjugationProtein labeling, biomolecule modificationBioorthogonal, mild conditionsQuantitative conversionBioconjugation protocols
Click ChemistryCuAAC reactions for synthesisHigh selectivity, quantitative yields>90% yield typicalClick chemistry reviews
Enzyme Inhibitionα-glucosidase, α-amylase, COX-2Diverse enzyme targets0.008-146 μMEnzyme inhibition assays
Antifungal ActivityErgosterol biosynthesis inhibitionBroad spectrum activityMIC: 31.25-100 μg/mLAntifungal mechanism studies
Anticancer ActivityMulti-kinase inhibition, CDK2 targetingSelective cytotoxicityIC50: 0.37-56.4 μMCancer cell line studies
Materials ScienceFunctional coatings, electronicsChemical resistance, versatilityN/A (material properties)Materials science applications
Metal-Organic FrameworksCO2 capture, catalysisHigh surface area, tunable propertiesTON: up to 10,000MOF synthesis reports
Polymer SynthesisDense triazole polymersThermal stability, functionalityTm: 61-89°CPolymer characterization
Drug DiscoveryLead optimization, scaffold hoppingSynthetic accessibility, SAR studiesSub-micromolar to micromolarDrug discovery reviews
Compound TypeBiological ActivityMechanism of ActionPotency RangeKey Structure Features
1,2,3-Triazole-4-carboxylic acidAntimicrobial, anticancerMultiple targetsIC50: 2-50 μMCarboxylic acid at position 4
1,2,4-Triazole-3-carboxylic acidAnti-inflammatory, analgesicCOX inhibitionIC50: 0.008-31 μMCarboxylic acid at position 3
5-Aryl-1,2,3-triazole-4-carboxylic acidEnzyme inhibitionCompetitive inhibitionIC50: 10-150 μMAryl substitution pattern
1-(Aryl)-1,2,3-triazole-5-carboxylic acidAntifungal, antibacterialCell membrane disruptionMIC: 15-100 μg/mLN-Aryl substitution
4-Hydroxy-1,2,3-triazoleGABA receptor modulationCarboxylic acid bioisostereEC50: 3-30 μMHydroxyl group mimicking COOH
N-Substituted triazole carboxamidesAntiproliferativeCell cycle arrestCC50: 13-400 μMAmide derivatives

XLogP3

1.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

203.069476538 g/mol

Monoisotopic Mass

203.069476538 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-09-2024

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